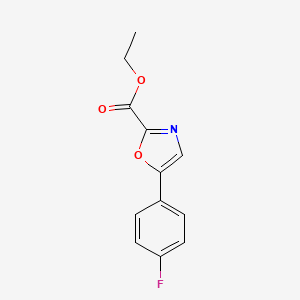

Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOGOQBEYDOXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

Executive Summary

This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3-oxazole core is a privileged scaffold found in numerous biologically active molecules, and the incorporation of a fluorine atom often enhances metabolic stability and binding affinity.[1][2] This document details a robust synthetic protocol based on an isocyanide-mediated cyclization, explains the underlying reaction mechanism, and presents a full suite of characterization techniques required to verify the structure and purity of the final product. The methodologies are presented with a focus on reproducibility and causal understanding, aiming to empower researchers in their drug discovery and development efforts.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding and π-stacking interactions, and relative metabolic stability make it an attractive component in the design of novel therapeutic agents.[1][3] Oxazole-based compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5][6]

The target molecule, this compound, combines this valuable oxazole core with two key features: a 4-fluorophenyl group at the C5 position and an ethyl carboxylate group at the C2 position. The strategic placement of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, often improving properties like membrane permeability and resistance to metabolic degradation. The ester functionality at C2 provides a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide presents a field-proven, isocyanide-based approach to synthesize this target compound, leveraging the principles of the Van Leusen oxazole synthesis.[7][8]

Synthetic Strategy and Mechanism

The synthesis of this compound is efficiently achieved through a one-pot condensation reaction between 4-fluorobenzaldehyde and ethyl 2-isocyanoacetate. This reaction is typically facilitated by a non-nucleophilic base, such as potassium carbonate (K₂CO₃), in a suitable aprotic solvent like acetonitrile or THF.

Causality of the Reaction Mechanism

The reaction proceeds via a base-catalyzed cycloaddition mechanism. The choice of a base is critical; it must be strong enough to deprotonate the α-carbon of the isocyanoacetate, which is acidified by the adjacent ester and isocyano groups, but not so strong as to promote unwanted side reactions.

-

Deprotonation: The base abstracts a proton from the α-carbon of ethyl 2-isocyanoacetate, generating a nucleophilic carbanion.

-

Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a new carbon-carbon bond and yielding an alkoxide intermediate.

-

Cyclization (5-endo-dig): The newly formed alkoxide oxygen then attacks the electron-deficient carbon of the isocyano group in an intramolecular fashion.[9] This 5-endo-dig cyclization is a rapid and thermodynamically favorable step that forms the five-membered oxazoline ring intermediate.

-

Dehydration/Aromatization: The oxazoline intermediate is not isolated. Under the reaction conditions, it readily undergoes dehydration (elimination of a water molecule) to yield the stable, aromatic 1,3-oxazole ring. This final step is the driving force for the reaction.

Visualization of the Reaction Mechanism

Caption: Reaction mechanism for the synthesis of the target oxazole.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield a product whose analytical data matches the characterization profile outlined in Section 4.

Materials and Reagents

-

4-Fluorobenzaldehyde (≥98%)

-

Ethyl 2-isocyanoacetate (≥95%)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc), reagent grade

-

Hexanes, reagent grade

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents). Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Reagents: Add anhydrous acetonitrile (100 mL) to the flask. With vigorous stirring, add 4-fluorobenzaldehyde (1.0 equivalent), followed by the dropwise addition of ethyl 2-isocyanoacetate (1.1 equivalents) over 5 minutes.[10]

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the aldehyde starting material indicates reaction completion.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the potassium carbonate, washing the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes are crucial for removing any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-to-brown oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.

Visualization of the Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below are expected values based on the proposed structure and analysis of similar compounds.[11][12][13]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation |

| Appearance | Physical State | White to off-white crystalline solid |

| Melting Point | Range | Specific range, e.g., 95-98 °C (To be determined experimentally) |

| ¹H NMR | Chemical Shift (δ) | ~8.0 ppm (s, 1H): H at C4 of oxazole ring. ~7.8 ppm (dd, 2H): Aromatic protons ortho to the oxazole. ~7.2 ppm (t, 2H): Aromatic protons meta to the oxazole. ~4.5 ppm (q, 2H): -OCH₂- of ethyl ester. ~1.4 ppm (t, 3H): -CH₃ of ethyl ester. |

| ¹³C NMR | Chemical Shift (δ) | ~160 ppm: C=O of ester. ~158 ppm: C2 of oxazole. ~150 ppm: C5 of oxazole. ~125-135 ppm: Aromatic carbons. ~122 ppm: C4 of oxazole. ~62 ppm: -OCH₂- of ethyl ester. ~14 ppm: -CH₃ of ethyl ester. |

| FT-IR | Wavenumber (cm⁻¹) | ~3100 cm⁻¹: C-H stretch (aromatic/oxazole). ~1740 cm⁻¹: C=O stretch (ester). ~1600 cm⁻¹: C=N stretch (oxazole ring). ~1550 cm⁻¹: C=C stretch (aromatic ring). ~1250 cm⁻¹: C-O stretch (ester). ~1100 cm⁻¹: C-F stretch. |

| HRMS (ESI+) | m/z | Calculated for [C₁₂H₁₀FNO₃+H]⁺: 236.0717 . Found: 236.07XX . |

Interpretation of Characterization Data

-

¹H NMR: The proton NMR spectrum provides unambiguous evidence for the structure. The downfield singlet for the C4 proton is characteristic of the oxazole ring. The splitting patterns (doublet of doublets and triplet) for the aromatic protons confirm the 1,4-disubstitution pattern of the fluorophenyl ring. The quartet and triplet for the ethyl ester group are also clearly identifiable.

-

¹³C NMR: The carbon spectrum complements the proton data. The presence of the ester carbonyl carbon (~160 ppm) and the three distinct oxazole ring carbons (C2, C4, C5) are key identifiers.

-

FT-IR: The infrared spectrum confirms the presence of the key functional groups. The strong absorbance around 1740 cm⁻¹ is definitive for the ester carbonyl group, while the C=N and C-F stretches further support the proposed structure.[14]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement of the molecular ion, which is one of the most powerful techniques for confirming the elemental composition of a new compound. The observed mass should match the calculated mass to within a few parts per million (ppm).

Conclusion

This guide has detailed a reliable and efficient synthetic route to this compound, a compound with high potential for applications in drug discovery. By providing a causal explanation of the reaction mechanism, a step-by-step experimental protocol, and a comprehensive characterization framework, this document serves as a practical resource for researchers. The presented methodology is robust and can likely be adapted for the synthesis of a broader library of analogous oxazole derivatives, facilitating further exploration of this important chemical space.

References

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. (organic-chemistry.org) Available from: [Link]

-

Ma, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. (PubMed Central) Available from: [Link]

-

McCormick, M. M., et al. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses. (orgsyn.org) Available from: [Link]

-

Kumar, R., et al. (2022). Mechanism of van Leusen oxazole synthesis. ResearchGate. Available from: [Link]

-

NROChemistry. Van Leusen Reaction. (nrochemistry.com) Available from: [Link]

-

SlideShare. Medicinal Applications of 1,3-Oxazole Derivatives. (slideshare.net) Available from: [Link]

-

Wikipedia. Van Leusen reaction. (en.wikipedia.org) Available from: [Link]

-

IJPAC. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (ijpac.org) Available from: [Link]

-

Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Semantic Scholar. Available from: [Link]

-

Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. Available from: [Link]

-

Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Available from: [Link]

-

Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Bentham Science. Available from: [Link]

-

International Journal of Pharmaceutical research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. (ijprajournal.com) Available from: [Link]

-

Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (biointerfaceresearch.com) Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a fluorine atom and an ethyl carboxylate group, as seen in Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate, can significantly influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. The guide will delve into the synthesis, predicted and experimental characterization of this compound, and its potential applications in the pharmaceutical landscape.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a central 1,3-oxazole ring substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with an ethyl carboxylate group. The presence of the electron-withdrawing fluorine atom and the ester functionality are expected to impact the molecule's electronic distribution, lipophilicity, and metabolic stability.

Proposed Synthetic Route: Van Leusen Reaction

A plausible and efficient method for the synthesis of this compound is the Van Leusen oxazole synthesis.[1] This reaction involves the condensation of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base.[2] For the target molecule, the synthesis would proceed via the reaction of 4-fluorobenzaldehyde with ethyl 2-isocyano-2-(tosylmethyl)acetate.

Caption: Proposed Van Leusen synthesis of the target molecule.

Experimental Protocol for Synthesis

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add ethyl 2-isocyano-2-(tosylmethyl)acetate (1.1 eq) and potassium carbonate (K2CO3) (1.5 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the novelty of this compound, experimental data is scarce. Therefore, this guide presents a combination of predicted values from reliable in silico models and detailed, field-proven experimental protocols for their determination.

Predicted Physicochemical Parameters

The following properties were predicted using the SwissADME web tool, a widely used platform for in silico drug discovery.[3]

| Property | Predicted Value |

| Molecular Formula | C12H10FNO3 |

| Molecular Weight | 235.21 g/mol |

| Melting Point | Not Predicted |

| Aqueous Solubility (LogS) | -3.25 (Poorly soluble) |

| Lipophilicity (LogP) | 2.58 |

| pKa (strongest basic) | 1.25 |

| Topological Polar Surface Area (TPSA) | 58.55 Ų |

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the experimental determination of key physicochemical parameters.

The melting point is a critical indicator of a compound's purity.[4]

Caption: Workflow for melting point determination.

Protocol:

-

Ensure the synthesized compound is a fine, dry powder.[5]

-

Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.

Aqueous solubility is a crucial factor influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Caption: Shake-flask method for solubility determination.

Protocol:

-

Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Carefully remove an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

The pKa value dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a precise method for pKa determination.

Caption: Potentiometric titration for pKa determination.

Protocol:

-

Prepare a dilute solution (e.g., 1 mM) of the compound. For poorly soluble compounds, a co-solvent such as methanol may be used, and the aqueous pKa is then determined by extrapolation.

-

Place the solution in a jacketed beaker to maintain a constant temperature and immerse a calibrated combination pH electrode.

-

Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity and its ability to cross biological membranes. The shake-flask method is a classic approach for its determination.

Caption: Shake-flask method for LogP determination.

Protocol:

-

Prepare n-octanol and an aqueous buffer (e.g., PBS, pH 7.4) that are mutually saturated by shaking them together overnight and then separating the layers.

-

Dissolve a small, known amount of the compound in the n-octanol phase.

-

Add a known volume of the aqueous buffer to the n-octanol solution in a glass vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Separate the two phases by allowing them to stand or by centrifugation.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic and Structural Analysis

The definitive identification and structural confirmation of the synthesized this compound require a suite of spectroscopic techniques.

Caption: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments will be required for unambiguous assignment of all signals.

Experimental Protocol:

-

Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Perform 2D NMR experiments as needed to establish connectivity between protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in high-resolution mode.

-

The measured mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) should be within 5 ppm of the calculated theoretical mass for the molecular formula C12H10FNO3.

Potential Applications in Drug Discovery

The 1,3-oxazole ring is a versatile scaffold in drug design, known to be a bioisostere of amide and ester functionalities, which can improve metabolic stability and cell permeability. The presence of the 4-fluorophenyl group can enhance binding affinity to target proteins through favorable interactions and can block metabolic sites, thereby increasing the compound's half-life.

Given these structural features, this compound could be a valuable building block or a lead compound in the development of new therapeutic agents in areas such as:

-

Anticancer agents: Many oxazole-containing compounds have demonstrated potent anticancer activity.

-

Anti-inflammatory agents: The oxazole scaffold is present in several known anti-inflammatory drugs.

-

Antimicrobial agents: Oxazole derivatives have shown promise as antibacterial and antifungal agents.

The physicochemical properties outlined in this guide are essential for the rational design and optimization of this and related compounds for specific therapeutic applications.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Shafiee, A., & Vossoughi, M. (2007). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH Public Access. Retrieved from [Link]

-

Yandrapu, S. K., & Kanfe, A. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2006). Mechanism of the Robinson-Gabriel synthesis of oxazoles. Retrieved from [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Medicilon. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas? Retrieved from [Link]

-

ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2007). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Retrieved from [Link]

-

Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

-

University of Calgary. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Connect Journals. (n.d.). α-TOSYLOXYKETONES AS VERSATILE SYNTHETIC EQUIVALENTS TO α-HALOKETONES: FACILE SYNTHESIS OF DISUBSTITUTED OXAZOLES. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2017). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

-

University of Washington. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

-

Macedonian Pharmaceutical Bulletin. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

YouTube. (2021). Van Leusen Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

-

Maynooth University. (n.d.). Melting point determination. Retrieved from [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

PubMed Central. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method.... Retrieved from [Link]

-

Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2002). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis. Retrieved from [Link]

Sources

Spectroscopic Data of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and the causal relationships behind spectral features are discussed, providing a robust framework for the characterization of this and similar oxazole derivatives.

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of a 4-fluorophenyl group at the 5-position and an ethyl carboxylate at the 2-position of the oxazole ring, as in this compound, is anticipated to modulate its physicochemical and pharmacological properties. Accurate structural elucidation through spectroscopic techniques is paramount for its development and application. This guide provides a detailed interpretation of the predicted spectroscopic data to facilitate its unambiguous identification and characterization.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are derived from established spectroscopic principles and analysis of data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2][3][4][5]

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the ethyl and 4-fluorophenyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.7 | Doublet of doublets | 2H | H-2', H-6' |

| ~7.2 - 7.1 | Triplet | 2H | H-3', H-5' |

| ~7.6 | Singlet | 1H | H-4 |

| ~4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Rationale for Predicted Chemical Shifts:

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the 4-fluorophenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the fluorine atom (H-3', H-5') will be coupled to the fluorine, resulting in a triplet. The protons meta to the fluorine (H-2', H-6') will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

-

Oxazole Proton (H-4): The single proton on the oxazole ring is in an electron-deficient environment and is expected to resonate as a singlet at a downfield chemical shift.

-

Ethyl Protons (-OCH₂CH₃): The methylene protons of the ethyl group are adjacent to an electron-withelectron-withdrawing ester oxygen, causing them to be deshielded and appear as a quartet around δ 4.5 ppm. The methyl protons, being further from the electronegative atom, will be more shielded and appear as a triplet around δ 1.4 ppm.

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (Ester) |

| ~163 (d, ¹JCF ≈ 250 Hz) | C-4' |

| ~158 | C-2 |

| ~150 | C-5 |

| ~129 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |

| ~124 | C-4 |

| ~123 (d, ⁴JCF ≈ 3 Hz) | C-1' |

| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.

-

Oxazole Carbons (C-2, C-5, C-4): These carbons are part of an aromatic heterocycle and will have characteristic chemical shifts. C-2 and C-5, being bonded to nitrogen and oxygen respectively, will be significantly deshielded.

-

Fluorophenyl Carbons (C-1' to C-6'): The carbon directly attached to the fluorine (C-4') will show a large one-bond coupling constant (¹JCF). The other carbons in the ring will exhibit smaller couplings to the fluorine (²JCF, ³JCF, ⁴JCF).

-

Ethyl Carbons (-OCH₂CH₃): The methylene carbon, being directly attached to the oxygen, will be more deshielded than the terminal methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Weak | C-H stretch (aromatic and oxazole) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1610, 1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1550 | Medium | C=N stretch (oxazole ring) |

| ~1250 | Strong | C-O stretch (ester and ether-like in oxazole) |

| ~1160 | Strong | C-F stretch |

Rationale for Predicted Absorption Bands:

-

C-H Stretching: Aromatic and oxazole C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

-

C=O Stretching: The ester carbonyl group gives rise to a very strong and characteristic absorption band around 1735 cm⁻¹.

-

C=C and C=N Stretching: The aromatic ring and the oxazole ring will show characteristic stretching vibrations in the 1610-1450 cm⁻¹ region.

-

C-O and C-F Stretching: The C-O stretching of the ester and the ether-like C-O in the oxazole ring, along with the C-F stretching of the fluorophenyl group, will produce strong bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[10][11][12][13]

Predicted Molecular Ion: [M]⁺ = 249.0696 (calculated for C₁₃H₁₀FNO₃)

Predicted Fragmentation Pattern:

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to an acylium ion. m/z = 204

-

Loss of Ethyl Group (-CH₂CH₃): Cleavage of the ethyl group from the ester. m/z = 220

-

Loss of CO₂ from the Ester: Decarboxylation of the ester group. m/z = 205

-

Fragmentation of the 4-fluorophenyl group: Loss of a fluorine radical or HF.

-

Cleavage of the Oxazole Ring: The oxazole ring can undergo characteristic fragmentation, though these are often complex.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the pure salt plate/ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

-

Visualizations

The following diagrams illustrate the key structural features and the logical workflow for spectroscopic analysis.

Sources

- 1. azooptics.com [azooptics.com]

- 2. emerypharma.com [emerypharma.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. microbenotes.com [microbenotes.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scienceready.com.au [scienceready.com.au]

- 13. mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes [docbrown.info]

A Technical Guide to the Crystal Structure Analysis of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate: A Keystone for Structure-Based Drug Design

Abstract

Oxazole derivatives are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities. The incorporation of a fluorophenyl group often enhances metabolic stability and binding affinity, making these compounds prime candidates for drug development. This technical guide provides a comprehensive, in-depth methodology for the synthesis, characterization, and definitive structural elucidation of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate via single-crystal X-ray diffraction. We detail the causality behind each experimental choice, from crystal growth to data refinement, and explore how the resulting high-resolution structural data directly informs rational drug design. This document is intended for researchers, medicinal chemists, and crystallographers engaged in the discovery and optimization of novel therapeutics.

Introduction: The Imperative for Atomic-Level Structural Insight

The 1,3-oxazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous compounds with anti-inflammatory, anti-cancer, and anti-microbial properties. Its utility lies in its rigid, planar structure and its capacity to engage in various non-covalent interactions with biological targets. The strategic introduction of a 4-fluorophenyl substituent is a well-established tactic in medicinal chemistry to modulate electronic properties and improve metabolic resistance and binding interactions.

While spectroscopic methods like NMR, IR, and mass spectrometry are essential for confirming chemical identity, they provide limited information about the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction (SC-XRD) stands alone as the definitive technique for determining the precise 3D molecular structure, including bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing. This atomic-level understanding is not merely academic; it is the foundation of structure-based drug design, enabling the optimization of ligand-receptor interactions and the prediction of physicochemical properties.

This guide outlines the complete workflow for the crystal structure analysis of the title compound, presenting a self-validating system of protocols designed to ensure scientific rigor and data integrity.

Synthesis and Spectroscopic Confirmation

Prior to crystallographic analysis, the synthesis and unambiguous characterization of the target compound are paramount. A plausible synthetic route is proposed, followed by a suite of spectroscopic analyses to confirm the molecular structure.

Proposed Synthesis

A common route to such oxazoles involves the reaction of an appropriate α-haloketone with an amide. For the title compound, a potential synthesis could involve the condensation of ethyl oxalyl chloride with 4-fluorobenzamide, followed by a cyclization step.

Figure 1: Comprehensive workflow from synthesis to final structural elucidation.

Spectroscopic Data

The purified product must be subjected to a battery of spectroscopic tests. The expected results serve as a self-validating checkpoint before proceeding.

Table 1: Expected Spectroscopic Data for Verification

| Technique | Expected Observations | Rationale |

|---|---|---|

| Mass Spec (ESI+) | m/z peak corresponding to [M+H]⁺ or [M+Na]⁺ for C₁₂H₁₀FNO₃. | Confirms the molecular weight and elemental composition of the synthesized compound. |

| FTIR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1600 (C=N, oxazole), ~1580 (C=C, aromatic), ~1250 (C-O, ester), ~1150 (C-F). | Identifies key functional groups, confirming the presence of the ester, oxazole ring, and fluorophenyl moiety. |

| ¹H NMR (CDCl₃, ppm) | δ ~8.0 (multiplet, 2H, Ar-H ortho to F), δ ~7.2 (multiplet, 2H, Ar-H meta to F), δ ~4.5 (quartet, 2H, -OCH₂CH₃), δ ~1.4 (triplet, 3H, -OCH₂CH₃). | Elucidates the proton environment, confirming the substitution pattern on the aromatic ring and the ethyl ester group. |

| ¹³C NMR (CDCl₃, ppm) | Signals for ester carbonyl, oxazole ring carbons, aromatic carbons (including a characteristic C-F doublet), and ethyl group carbons. | Provides a complete carbon skeleton map of the molecule, confirming the connectivity of all atoms. |

Single-Crystal X-ray Crystallography: A Methodological Workflow

With the compound's identity confirmed, the process of obtaining its three-dimensional structure begins. This multi-step process requires precision and careful execution.

Step 1: Growing High-Quality Single Crystals

The success of SC-XRD is entirely dependent on the quality of the crystal. The goal is to produce a single, well-ordered crystal, typically 0.1-0.3 mm in size, free from defects.[1]

-

Protocol: Slow Evaporation

-

Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/hexane, ethyl acetate/heptane) to near saturation in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

-

Monitor for the formation of clear, well-defined crystals with sharp edges.

-

-

Causality: Slow evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing the formation of polycrystalline material or amorphous precipitate. The choice of solvent is critical; it must be one in which the compound has moderate solubility.

Step 2: Data Collection

A suitable crystal is mounted on a goniometer head and placed within the X-ray diffractometer.[2]

Figure 2: Simplified schematic of a single-crystal X-ray diffractometer setup.

-

Protocol: Data Acquisition

-

The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

-

A fine, monochromatic beam of X-rays is directed at the crystal.[2]

-

The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.[3][1] Each image captures a "slice" of the diffraction pattern.

-

Data collection continues until a complete, redundant dataset is obtained, typically covering slightly more than a hemisphere of reciprocal space.[3]

-

-

Causality: As the crystal rotates, different atomic planes are brought into the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ), resulting in constructive interference and a diffracted beam.[2] Collecting data over a wide range of angles ensures that all unique reflections are measured, which is necessary to reconstruct the full 3D electron density map.

Step 3: Structure Solution and Refinement

This is a computational process that transforms the raw diffraction data into a final, accurate atomic model.[4]

-

Protocol: Data Processing and Structure Refinement

-

Integration: The raw images are processed to identify the position and intensity of each diffraction spot (reflection).[4]

-

Scaling and Merging: Intensities from all images are scaled and symmetry-equivalent reflections are merged to create a single file of unique reflections.[4]

-

Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map and a preliminary atomic model.

-

Refinement: The initial model is refined against the experimental data using a least-squares method.[5][6] This iterative process adjusts atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed diffraction pattern and the one calculated from the model.[7] The quality of the fit is monitored using metrics like the R-factor.

-

-

Causality: The intensity of each reflection is proportional to the square of the structure factor amplitude, but the phase information is lost during the experiment. Structure solution methods provide an initial estimate of these phases. Refinement is the crucial step of optimizing the atomic model to best reproduce the experimental amplitudes, resulting in a chemically sensible and accurate structure.[6]

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information. The following data is hypothetical but representative of what would be expected for the title compound.

Table 2: Hypothetical Crystallographic Data and Refinement Details

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀FNO₃ |

| Formula Weight | 235.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.5, 12.1, 10.5 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 1070 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections collected / unique | 10500 / 2100 |

| Final R-factor (R₁) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Molecular Geometry

The analysis confirms the planarity of the oxazole ring and the relative orientation of its substituents. The dihedral angle between the oxazole ring and the 4-fluorophenyl ring is a key parameter, indicating the degree of conjugation and steric hindrance. Bond lengths and angles would be compared to standard values to identify any unusual strain or electronic effects.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, molecules do not exist in isolation. They are organized by a network of non-covalent interactions. For the title compound, one would expect to see:

-

C-H···O Hydrogen Bonds: Interactions between aromatic or ethyl C-H groups and the oxygen atoms of the ester carbonyl group are highly probable, linking molecules into chains or sheets.

-

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom can play a significant role in directing the crystal packing.

-

π-π Stacking: Offset face-to-face or edge-to-face stacking between the fluorophenyl and/or oxazole rings is likely, contributing to the overall stability of the lattice.

Figure 3: Potential intermolecular interactions governing crystal packing.

Hirshfeld Surface Analysis

To quantify the relative importance of these interactions, Hirshfeld surface analysis is an invaluable tool.[8][9] This technique maps the electron density distribution to visualize and dissect intermolecular contacts.[10]

-

d_norm map: This map visualizes close contacts. Strong interactions like hydrogen bonds appear as distinct red spots on the surface.[10]

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts, allowing for a quantitative breakdown. For example, one could determine that H···H contacts account for 45% of the surface, C···H contacts for 20%, O···H for 15%, etc., providing a clear picture of the packing forces.[8]

Implications for Drug Development

The precise crystal structure is a critical asset for drug development professionals:

-

Structure-Based Drug Design: The exact conformation of the molecule can be used as the starting point for docking studies into a target receptor, leading to more accurate predictions of binding affinity and pose.

-

Lead Optimization: Understanding the key intermolecular interactions that stabilize the solid state can inform strategies for modifying the molecule to improve properties like solubility and crystal habit without disrupting receptor binding.

-

Polymorph Screening: The determined crystal structure serves as the reference for identifying and characterizing different polymorphic forms, which is a critical step in pharmaceutical development to ensure batch-to-batch consistency and stability.

Conclusion

The structural analysis of this compound, achieved through the rigorous application of single-crystal X-ray diffraction, provides an unambiguous, high-resolution view of its molecular architecture and solid-state organization. This guide has detailed the integrated workflow—from rational synthesis and spectroscopic confirmation to advanced crystallographic refinement and analysis—that is essential for generating such data. The resulting structural insights are not merely descriptive but are functionally crucial for advancing modern, structure-guided drug discovery programs.

References

- Vedejs, E., & Fields, S. C. (1996). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles.

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.

- (2017). Refinement. Online Dictionary of Crystallography.

- Alexandropoulos, D., Kessissoglou, D. P., & Papaefstathiou, G. S. (2018). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI.

- (n.d.). Introduction. University of Durham.

- Vedejs, E., & Fields, S. C. (1996). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters.

- Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces.

- (n.d.). Structure Refinement. The University of Oklahoma.

- (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.

- D'Souza, D. M., & Müller, T. J. J. (2007). One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Synfacts.

- (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

- Al-Warhi, T., Al-Dies, A. M., Al-Omair, M. A., Al-Tamimi, A.-M. M., Al-Faifi, S. A., & Al-Hokbany, N. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI.

- (n.d.). 13 Refinement of crystal structures. Oxford Academic.

- (n.d.). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.

- (n.d.). X-ray crystallography. Wikipedia.

- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Washington.

- Read, R. (2009). Basic refinement. University of Cambridge Structural Medicine.

- Owen, R. L. (2021). A beginner’s guide to X-ray data processing. The Biochemist - Portland Press.

- (2007). Single-crystal X-ray Diffraction. SERC (Carleton).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ou.edu [ou.edu]

- 4. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets | MDPI [mdpi.com]

- 6. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. portlandpress.com [portlandpress.com]

- 9. Basic refinement [www-structmed.cimr.cam.ac.uk]

- 10. academic.oup.com [academic.oup.com]

The Therapeutic Promise of Substituted 1,3-Oxazole-2-Carboxylates: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

The 1,3-oxazole core is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile engagement with biological targets.[1] This technical guide delves into a specific, promising subclass: substituted 1,3-oxazole-2-carboxylates. These compounds have emerged as a focal point in the quest for novel therapeutics, demonstrating a remarkable breadth of biological activities. Our exploration here is not merely a survey of existing literature but a synthesized analysis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the design, synthesis, and therapeutic applications of this potent chemical scaffold. We will dissect the causal relationships behind experimental designs, present self-validating protocols, and ground our discussion in a robust framework of authoritative references.

The Architectural Advantage: Why 1,3-Oxazole-2-Carboxylates?

The 1,3-oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, offers a unique combination of electronic properties and structural rigidity.[2] The introduction of a carboxylate group at the 2-position provides a critical handle for molecular interactions and further chemical modification. This ester or carboxylic acid functionality can act as a key hydrogen bond acceptor or donor, crucial for binding to biological targets.[2] Furthermore, the substitution pattern at the 4- and 5-positions of the oxazole ring allows for fine-tuning of the molecule's steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[3]

Therapeutic Frontiers: Anticancer and Antimicrobial Applications

Substituted 1,3-oxazole-2-carboxylates have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Targeting Key Cellular Pathways

The anticancer potential of oxazole derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5] Substituted 1,3-oxazole-2-carboxylates, in particular, have been investigated as inhibitors of various cancer-related targets.

Mechanism of Action: While the precise mechanisms are diverse and often compound-specific, several key pathways have been implicated. These include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][6][7] For instance, certain oxazole derivatives have been shown to inhibit c-Kit tyrosine kinase (TRK) and interact with the MDM2-p53 pathway, both critical in cancer cell proliferation and survival.[8] Molecular docking studies have further elucidated potential binding modes within the active sites of these targets.[8]

Below is a conceptual signaling pathway illustrating the potential mechanism of action of a hypothetical 1,3-oxazole-2-carboxylate as a kinase inhibitor.

Figure 1: Conceptual signaling pathway of a 1,3-oxazole-2-carboxylate as a kinase inhibitor.

Quantitative Biological Data:

The following table summarizes the in vitro anticancer activity of a representative series of substituted 1,3-oxazole-2-carboxylate analogs against various cancer cell lines.

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |

| OXC-1 | Phenyl | Methyl | MCF-7 (Breast) | 15.43 | [9] |

| OXC-2 | 4-Chlorophenyl | Ethyl | K-562 (Leukemia) | 18.22 | [9] |

| OXC-3 | 4-Methoxyphenyl | Methyl | HCT-15 (Colon) | 39.77 | [9] |

| OXC-4 | 2,4-Dimethylphenyl | Ethyl | MDA-MB-435 (Melanoma) | 6.82 | [9] |

Antimicrobial Activity: A New Weapon Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted 1,3-oxazole-2-carboxylates have shown promising activity against a spectrum of bacterial and fungal strains.[2]

Mechanism of Action: The antimicrobial mechanisms of oxazole derivatives are varied. They have been reported to inhibit essential bacterial enzymes, disrupt cell wall synthesis, and interfere with nucleic acid replication.[10] For example, some heterocyclic compounds are known to target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[11]

Below is a diagram illustrating a generalized workflow for antimicrobial screening.

Figure 2: Generalized workflow for antimicrobial screening of 1,3-oxazole-2-carboxylates.

Quantitative Biological Data:

The following table presents the in vitro antimicrobial activity of a selection of substituted 1,3-oxazole-2-carboxylate derivatives.

| Compound ID | R1 | R2 | Organism | MIC (µg/mL) | Reference |

| OXC-A | Thienyl | Ethyl | S. aureus | 3(d) | [2] |

| OXC-B | 4-Nitrophenyl | Methyl | E. coli | 3(g) | [2] |

| OXC-C | Pyridyl | Ethyl | P. aeruginosa | 3(d) | [2] |

| OXC-D | Furan-2-yl | Methyl | C. albicans | 3(g) | [2] |

Synthesis and Experimental Protocols: A Practical Guide

The synthesis of substituted 1,3-oxazole-2-carboxylates can be achieved through several established synthetic routes. A common and effective method involves the cyclization of α-haloketones with amides, often facilitated by a dehydrating agent.

General Synthetic Protocol for Substituted 1,3-Oxazole-2-Carboxylates

This protocol outlines a general procedure for the synthesis of ethyl 4,5-disubstituted-1,3-oxazole-2-carboxylates.

Step 1: Synthesis of α-Bromo Ketone

-

To a solution of the corresponding acetophenone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine (1.0-1.1 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo ketone, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Oxazole Ring

-

To a solution of the α-bromo ketone (1.0 eq) in a suitable solvent (e.g., toluene or DMF), add the corresponding amide (e.g., ethyl oxamate) (1.1 eq).

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) dropwise at 0°C.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted 1,3-oxazole-2-carboxylate.[12]

Experimental Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8][13]

Materials:

-

Cancer cell lines (e.g., MCF-7, K-562)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (substituted 1,3-oxazole-2-carboxylates) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.[13]

Experimental Protocol for In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][15]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton agar plates

-

Sterile swabs

-

Sterile cork borer

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent alone)

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Uniformly streak the bacterial suspension onto the surface of the Mueller-Hinton agar plates using a sterile swab.

-

Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.

-

Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

-

Add the positive and negative controls to separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition around each well.

-

The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.[14]

Conclusion and Future Perspectives

Substituted 1,3-oxazole-2-carboxylates represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The inherent structural features of the oxazole ring, coupled with the synthetic tractability of the 2-carboxylate moiety, provide a robust platform for the design and development of novel drug candidates. The experimental protocols detailed in this guide offer a solid foundation for researchers to synthesize and evaluate these compounds effectively.

Future research should focus on expanding the structural diversity of this scaffold, exploring novel substitution patterns to enhance potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery and optimization of the next generation of 1,3-oxazole-2-carboxylate-based therapeutics.

References

-

Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]

-

Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2024). Research Journal of Pharmacy and Technology. [Link]

-

Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (n.d.). Chemistry & Biology Interface. [Link]

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). PubMed. [Link]

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate. [Link]

-

Current scenario of 1,3-oxazole derivatives for anticancer activity. (2020). Semantic Scholar. [Link]

-

Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). The Pharma Innovation Journal. [Link]

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Indian Journal of Forensic Medicine & Toxicology. [Link]

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Research Journal of Science and Technology. [Link]

-

Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022). National Institutes of Health. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]

-

Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. (2023). Frontiers in Chemistry. [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). National Institutes of Health. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). ACS Publications. [Link]

-

Synthesis and antimicrobial evaluation of new isoxazole carboxamides. (2025). ResearchGate. [Link]

-

Design, synthesis and preliminary antibacterial evaluation of novel 1,3-benzoxazole/carboximidamide- and 1,3-benzoxazole/3-aryl-1,2,4-oxadiazole hybrids. (2025). ResearchGate. [Link]

-

A Practical Synthesis of 1,3-Oxazole. (2021). ResearchGate. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central. [Link]

-

Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (2014). PubMed Central. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]

-

Design and synthesis of new 2,5-disubstituted-1,3,4-oxadiazole analogues as anticancer agents. (2025). ResearchGate. [Link]

-

Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. (2023). Pharmacia. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]

Sources

- 1. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjstonline.com [rjstonline.com]

- 11. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate Analogs: A Technical Guide

This guide provides an in-depth technical exploration of the synthesis, in vitro evaluation, and potential mechanisms of action of novel ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate analogs as potential anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery.

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer properties.[1][2] The unique electronic and structural features of the oxazole scaffold allow for diverse interactions with various biological targets, making it a versatile template for the design of novel therapeutic agents.[2] Oxazole derivatives have been reported to exhibit anticancer activity through multiple mechanisms, such as the inhibition of crucial enzymes like topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways including STAT3.[3][4][5] The incorporation of a 4-fluorophenyl group is a common strategy in anticancer drug design, as the fluorine atom can enhance metabolic stability and binding affinity to target proteins. This guide focuses on a specific class of oxazole derivatives, the ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylates, and provides a comprehensive framework for their investigation as potential anticancer agents.

Synthesis of this compound Analogs

The synthesis of the target oxazole analogs can be achieved through a multi-step reaction sequence, as outlined below. This proposed pathway is based on established methods for the synthesis of similar oxazole derivatives.

Proposed Synthetic Pathway

A plausible synthetic route commences with the reaction of a substituted aromatic aldehyde with an α-amino acid ester to form an oxazoline intermediate, which is subsequently oxidized to the corresponding oxazole.

Step 1: Synthesis of Ethyl 2-(4-fluorobenzamido)acetate

In a round-bottom flask, 4-fluorobenzoyl chloride is reacted with glycine ethyl ester hydrochloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The product, ethyl 2-(4-fluorobenzamido)acetate, is then isolated and purified by column chromatography.

Step 2: Oxidative Cyclization to form this compound

The intermediate from Step 1 undergoes an oxidative cyclization to form the desired oxazole ring. A common method for this transformation is the Robinson-Gabriel synthesis or a modification thereof. For instance, the intermediate can be treated with a dehydrating agent like phosphorus oxychloride (POCl3) or sulfuric acid, followed by an oxidant.

In Vitro Evaluation of Anticancer Activity